molecular formula C24H20F3O3P B1352170 Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate CAS No. 83961-56-2

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

Cat. No. B1352170
CAS RN: 83961-56-2
M. Wt: 444.4 g/mol
InChI Key: SJRZIGQAQSIDDY-UHFFFAOYSA-N
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Patent
US08106077B2

Procedure details

A mixture of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (270 g, 617 mmol) and potassium carbonate (54 g, 490 mmol) is heated from 160° C. to 225° C. in 3 h at 2-3 mbar vacuum. The title compound is distilled and recovered in a cold trap to yield the title compound (85 g, 83%) as a slightly yellow oil. ES/MS m/e 167 (M+1).
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:31])([F:30])[C:3](=O)[C:4](=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].C(=O)([O-])[O-].[K+].[K+]>>[CH2:8]([O:7][C:5](=[O:6])[C:4]#[C:3][C:2]([F:30])([F:31])[F:1])[CH3:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
FC(C(C(C(=O)OCC)=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)(F)F
Name
Quantity
54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated from 160° C. to 225° C. in 3 h at 2-3 mbar vacuum
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The title compound is distilled
CUSTOM
Type
CUSTOM
Details
recovered in a cold trap

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C#CC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.